molecular formula C11H16ClNO3S B3182709 N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide CAS No. 1176571-45-1

N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide

Cat. No. B3182709
M. Wt: 277.77 g/mol
InChI Key: OWAZSCSWBPQHMU-LLVKDONJSA-N
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Description

“N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide” is a chemical compound with the CAS number 1176571-45-1 . It has a molecular weight of 277.77 and a molecular formula of C11H16ClNO3S .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H16ClNO3S . This indicates that it contains 11 carbon atoms, 16 hydrogen atoms, one chlorine atom, one nitrogen atom, three oxygen atoms, and one sulfur atom .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 277.77 . The specific physical properties such as boiling point, melting point, and density are not provided in the available resources .

Scientific Research Applications

Synthesis and Chemical Properties

N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide is part of a broader class of compounds involved in synthetic organic chemistry, particularly in the synthesis of phenylmethanesulfonamide derivatives. A study demonstrated the high reactivity of a related compound, phenyl-N-(2,2,2-trichloroethylidene) methanesulfonamide, by showcasing its alkylation capacity with various organic substrates like toluene and thiophene (Aizina, Levkovskaya, & Rozentsveig, 2012). This high reactivity is indicative of the potential utility of N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide in various chemical synthesis processes.

Biocatalysis and Drug Metabolism

The compound also finds application in the field of biocatalysis, particularly in the preparation of mammalian metabolites of drugs. For instance, LY451395, a biaryl-bis-sulfonamide and AMPA receptor potentiator, is known to be highly metabolized in preclinical species. A microbial-based biocatalytic system using Actinoplanes missouriensis was employed to produce significant quantities of mammalian metabolites of LY451395, demonstrating the compound's role in understanding drug metabolism and facilitating clinical investigations (Zmijewski et al., 2006).

Stereoselective Microbial Reduction

Another significant application involves the stereoselective microbial reduction of a closely related compound, N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide, to produce chiral intermediates for the synthesis of pharmaceuticals like d-sotalol, a beta-receptor antagonist. This process highlights the importance of microbial cultures in achieving high reaction yields and optical purities, thus providing a green and efficient pathway for the synthesis of chiral pharmaceutical intermediates (Patel et al., 1993).

Antioxidant and Anti-Influenza Activity

Research into aminomethanesulfonic acids, including derivatives similar to N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide, has shown that these compounds possess antioxidant activities, albeit weak. Interestingly, some derivatives have demonstrated the ability to significantly suppress the reproduction of influenza virus strains, indicating potential therapeutic applications in antiviral treatments (Khoma et al., 2019).

properties

IUPAC Name

N-[4-[(1S)-2-chloro-1-hydroxyethyl]phenyl]-N-ethylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO3S/c1-3-13(17(2,15)16)10-6-4-9(5-7-10)11(14)8-12/h4-7,11,14H,3,8H2,1-2H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAZSCSWBPQHMU-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)C(CCl)O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1=CC=C(C=C1)[C@@H](CCl)O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide
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N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide
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N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide
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N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide
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N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide
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